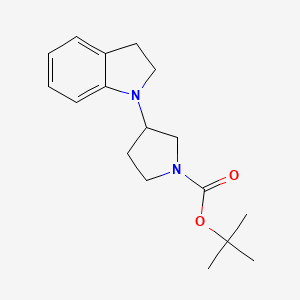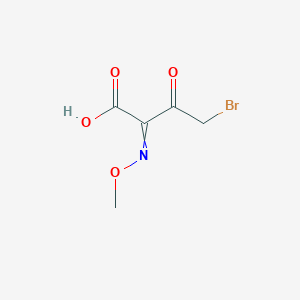
4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
Descripción general
Descripción
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” is an intermediate used in the synthesis of some thiophene analogs as anti-inflammatory agents . It has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” includes a bromine atom, a methoxyimino group, and a 3-oxobutanoic acid group . The canonical SMILES representation is CCOC(=O)C(=NOC)C(=O)CBr .Physical And Chemical Properties Analysis
“4-Bromo-2-(methoxyimino)-3-oxobutanoic acid” has a molecular weight of 252.06 and a molecular formula of C7H10BrNO4 . It appears as an off-white to pale yellow low-melting solid . It has a slight solubility in chloroform and methanol .Propiedades
Número CAS |
537693-38-2 |
|---|---|
Fórmula molecular |
C5H6BrNO4 |
Peso molecular |
224.01 g/mol |
Nombre IUPAC |
4-bromo-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6BrNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10) |
Clave InChI |
AMTTUPGTZVAKBF-UHFFFAOYSA-N |
SMILES canónico |
CON=C(C(=O)CBr)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-(3-bromophenyl)-6-N,6-N-dimethylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B8616050.png)
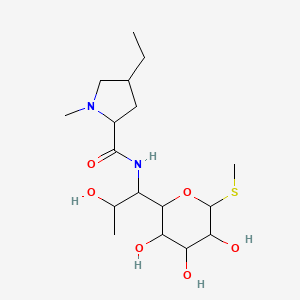
![4,4,6-Trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B8616064.png)

![6-((5-chloro-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)methyl)quinoline](/img/structure/B8616081.png)
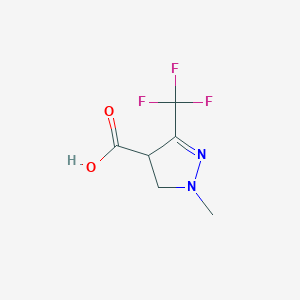
![6-Chloro-9-(1-methylcyclopropyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8616093.png)
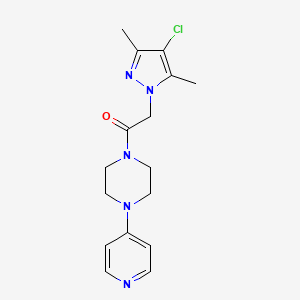
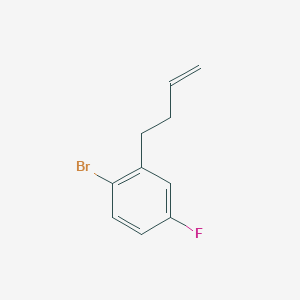
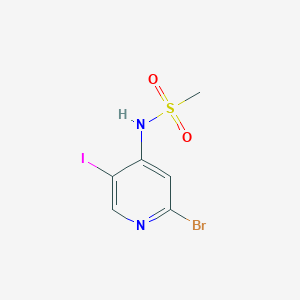
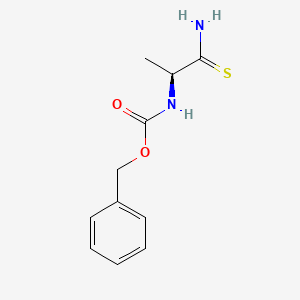
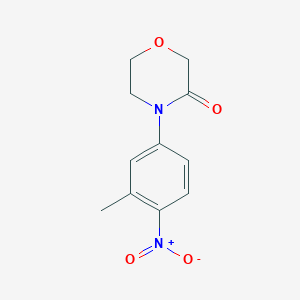
![1-Chlorobenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B8616131.png)
